molecular formula C19H15ClFN3O3S B11364422 5-chloro-N-(4-fluorophenyl)-2-(2-methylbenzyl)sulfonyl-pyrimidine-4-carboxamide

5-chloro-N-(4-fluorophenyl)-2-(2-methylbenzyl)sulfonyl-pyrimidine-4-carboxamide

Cat. No.: B11364422
M. Wt: 419.9 g/mol
InChI Key: LIEQNFQFBUWUFS-UHFFFAOYSA-N
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Description

5-CHLORO-N-(4-FLUOROPHENYL)-2-[(2-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyrimidine ring substituted with chloro, fluorophenyl, and methanesulfonyl groups, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CHLORO-N-(4-FLUOROPHENYL)-2-[(2-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate amines and carbonyl compounds under controlled conditions.

    Introduction of Substituents: The chloro, fluorophenyl, and methanesulfonyl groups are introduced through substitution reactions. For instance, chlorination can be achieved using thionyl chloride, while fluorophenyl and methanesulfonyl groups can be introduced using corresponding reagents under specific conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

5-CHLORO-N-(4-FLUOROPHENYL)-2-[(2-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Halogens, sulfonyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

5-CHLORO-N-(4-FLUOROPHENYL)-2-[(2-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-CHLORO-N-(4-FLUOROPHENYL)-2-[(2-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-CHLORO-N-(4-FLUOROPHENYL)-2-[(2-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE stands out due to its unique combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H15ClFN3O3S

Molecular Weight

419.9 g/mol

IUPAC Name

5-chloro-N-(4-fluorophenyl)-2-[(2-methylphenyl)methylsulfonyl]pyrimidine-4-carboxamide

InChI

InChI=1S/C19H15ClFN3O3S/c1-12-4-2-3-5-13(12)11-28(26,27)19-22-10-16(20)17(24-19)18(25)23-15-8-6-14(21)7-9-15/h2-10H,11H2,1H3,(H,23,25)

InChI Key

LIEQNFQFBUWUFS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CS(=O)(=O)C2=NC=C(C(=N2)C(=O)NC3=CC=C(C=C3)F)Cl

Origin of Product

United States

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